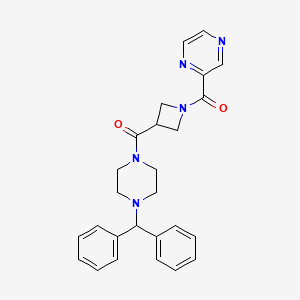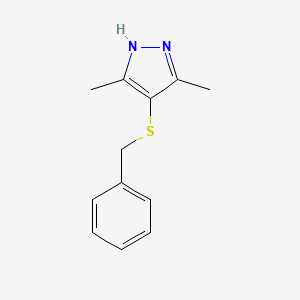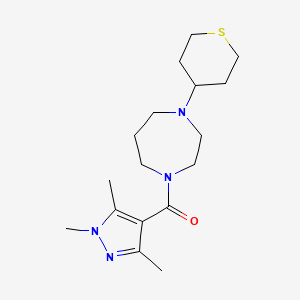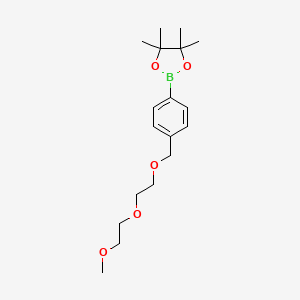![molecular formula C16H16N2O4 B2627930 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea CAS No. 1172792-91-4](/img/structure/B2627930.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including medicinal chemistry, agriculture, and materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine to form the urea linkage. The specific isocyanate and amine used would depend on the desired substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group (-NH-CO-NH-) and two aromatic rings, one of which contains a 1,3-dioxole group .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that this compound might undergo would depend on the conditions and the presence of other reactive species .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the urea group and the aromatic rings would likely influence its solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial Activity
- Ureas synthesized from benzodiazaphosphol derivatives have shown significant antimicrobial properties against various fungi and bacteria, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Raju, 2003).
Antioxidant Properties
- Coumarin substituted heterocyclic compounds, prepared in a dioxin-ethanol medium, have demonstrated high antioxidant activities. These findings suggest potential applications in developing antioxidants for pharmaceutical or cosmetic industries (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Inhibition of Acetylcholinesterase
- Flexible ureas have been synthesized and assessed for antiacetylcholinesterase activity, indicating their potential use in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Applications in Organic Synthesis
- Various urea derivatives have been synthesized, showing the versatility and potential of urea compounds in organic synthesis and chemical transformations (Konovalova, Avdeenko, Dʼyakonenko, & Shishkina, 2020).
Antifilarial Activity
- Urea compounds have demonstrated antifilarial activity, suggesting their potential use in developing treatments for filarial infections (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).
Molecular Devices
- Urea-linked cyclodextrins have been studied in the context of molecular devices, indicating potential applications in nanotechnology and materials science (Lock, May, Clements, Lincoln, & Easton, 2004).
Biochemical Studies
- Research on urea derivatives targeting the urokinase receptor has provided insights into biochemical pathways and potential therapeutic applications in cancer metastasis (Wang, Li, Sinn, Knabe, Khanna, Jo, Silver, Oh, Li, Sandusky, Sledge, Nakshatri, Jones, Pollok, & Meroueh, 2011).
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-8-9-20-13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOUUXLCZGVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2627850.png)
![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)
![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)



![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2627866.png)

![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)